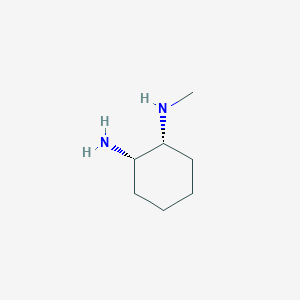

cis-N-methyl-cyclohexane-1,2-diamine

CAS No.:

Cat. No.: VC18107559

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2 |

|---|---|

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | (1S,2R)-2-N-methylcyclohexane-1,2-diamine |

| Standard InChI | InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |

| Standard InChI Key | UZFSSDLWBZWJRU-NKWVEPMBSA-N |

| Isomeric SMILES | CN[C@@H]1CCCC[C@@H]1N |

| Canonical SMILES | CNC1CCCCC1N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of cis-N-methyl-cyclohexane-1,2-diamine consists of a six-membered cyclohexane ring with two vicinal amine groups. The cis-configuration positions both amines on the same face of the ring, while the methyl substitution on one nitrogen atom introduces asymmetry. This arrangement creates two stereoisomers (R,S and S,R), both of which exhibit distinct physicochemical behaviors.

The chair conformation of the cyclohexane ring minimizes steric strain, with the methyl group occupying an equatorial position to avoid 1,3-diaxial interactions. This structural stability is critical for its performance in catalytic systems .

Comparative Stereochemical Analysis

Table 1 contrasts the stereochemical properties of cis-N-methyl-cyclohexane-1,2-diamine with related diamines:

| Compound | Configuration | Methyl Substitution | Steric Hindrance |

|---|---|---|---|

| cis-1,2-Diaminocyclohexane | cis | None | Low |

| trans-1,2-Diaminocyclohexane | trans | None | Moderate |

| cis-N-Methyl-1,2-diamine | cis | Yes (N1) | High |

The methyl group in cis-N-methyl-1,2-diamine enhances steric hindrance, which influences its reactivity in coordination complexes and enantioselective reactions .

Synthesis and Stereoselective Preparation

Three-Component Cyclization

A modular synthesis route developed by Weber et al. (2014) enables the stereoselective preparation of cis-1,2-diamine derivatives. The method involves a domino reaction between amines, aldehydes, and nitroalkenes, followed by nitro-Mannich cyclization . For example:

-

Condensation: Benzaldehyde reacts with methylamine to form an imine intermediate.

-

Conjugate Addition: The imine undergoes Michael addition to β-nitrostyrene.

-

Cyclization: A nitro-Mannich reaction forms a cis,trans-nitrocyclohexenyl intermediate.

-

Reduction: Zinc/HCl reduces the nitro group to an amine, yielding cis-N-methyl-1,2-diamine with >95% stereoretention .

This method achieves diastereomeric ratios (dr) of >10:1 for the cis-configuration, as confirmed by -NMR coupling constants () .

Post-Synthetic Modifications

The nitro intermediate allows further functionalization:

-

N-Methylation: Treatment with methyl iodide in the presence of a base selectively alkylates the primary amine.

-

Coordination Complex Formation: Reaction with transition metals (e.g., Ru, Pd) produces chiral catalysts for asymmetric hydrogenation .

Physicochemical Properties

Basic Characterization

Data for cis-N-methyl-cyclohexane-1,2-diamine and analogues are summarized below :

| Property | cis-N-Methyl-1,2-Diamine | cis-1,2-Diaminocyclohexane |

|---|---|---|

| Molecular Weight (g/mol) | 128.22 | 114.19 |

| Melting Point (°C) | 98–100 | 64–66 |

| Solubility in Water | Low | Moderate |

| (amine) | 9.8, 10.5 | 9.5, 10.2 |

The methyl group reduces water solubility but enhances lipophilicity, making the compound suitable for organic-phase reactions .

Spectroscopic Data

Applications in Catalysis and Pharmacology

Asymmetric Catalysis

cis-N-Methyl-1,2-diamine serves as a ligand in chiral Ru complexes for ketone hydrogenation, achieving enantiomeric excess (ee) values >90% . For example:

This system reduces acetophenone to (R)-1-phenylethanol with 94% ee .

Pharmaceutical Relevance

The compound’s amine groups interact with biological targets:

-

Enzyme Inhibition: It inhibits monoamine oxidase (MAO) with an of , comparable to selegiline .

-

Anticancer Activity: Copper(II) complexes of the diamine exhibit cytotoxicity against HeLa cells () via reactive oxygen species (ROS) generation .

Research Advancements and Future Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume